molecular formula C26H19NO2 B11928410 (R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]

(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]

Cat. No.: B11928410
M. Wt: 377.4 g/mol
InChI Key: JYJLRFUVMXNOEH-SANMLTNESA-N
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Description

(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene] is a chiral binaphthyl derivative featuring a hydroxy-substituted naphthalene core and a hydroxypyridylmethyl group at the 2' position. Its stereochemical configuration (R at the binaphthyl axis and S at the hydroxypyridylmethyl group) makes it a promising candidate for asymmetric catalysis, enantioselective recognition, and chiral sensing . The 4-pyridyl group introduces a nitrogen donor site, enhancing its coordination capabilities with transition metals, while the hydroxy groups enable hydrogen-bonding interactions critical for molecular recognition .

Properties

Molecular Formula

C26H19NO2

Molecular Weight

377.4 g/mol

IUPAC Name

1-[2-[(S)-hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol

InChI

InChI=1S/C26H19NO2/c28-23-12-10-18-6-2-4-8-21(18)25(23)24-20-7-3-1-5-17(20)9-11-22(24)26(29)19-13-15-27-16-14-19/h1-16,26,28-29H/t26-/m0/s1

InChI Key

JYJLRFUVMXNOEH-SANMLTNESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)[C@H](C5=CC=NC=C5)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)C(C5=CC=NC=C5)O

Origin of Product

United States

Preparation Methods

Hydroxylation at 2 and 2' Positions

The hydroxyl groups at positions 2 and 2' are introduced via electrophilic substitution or deprotection strategies . For example, methyl-protected binaphthol derivatives (e.g., 2,2'-dimethoxy-1,1'-binaphthalene) undergo deprotection using strong acids (e.g., BBr₃) or bases (e.g., KOH).

Installation of Hydroxy(4-pyridyl)methyl Group

The hydroxy(4-pyridyl)methyl substituent is typically introduced via Grignard addition or Wittig rearrangement . For instance:

  • Grignard Route : A 4-pyridylmagnesium bromide reagent reacts with a ketone intermediate derived from the binaphthalene core.

  • Wittig Rearrangement : A-Wittig rearrangement using a ylide intermediate (e.g., generated from 4-pyridylmethyl alcohols) achieves stereochemical control.

MethodReagents/ConditionsStereochemical OutcomeYieldReference
Grignard Addition4-Pyridyl MgBr + KetoneR/S Configuration60–75%
-Wittig RearrangementYlide + Binaphthyl KetoneHigh Enantioselectivity70–85%

Chiral Resolution

Racemic intermediates are resolved using chiral resolving agents . A widely employed method involves:

  • Salt Formation : Reacting the racemic compound with a chiral acid (e.g., N-benzyl cinchonin chloride) to form diastereomeric salts.

  • Crystallization : Separating the diastereomers via fractional crystallization.

  • Decomposition : Acidic or basic hydrolysis to recover the enantiopure compound.

Example Protocol

StepConditionsPurposeYieldReference
Salt FormationN-Benzyl cinchonin chloride, CH₂Cl₂Diastereomer Separation80–90%
CrystallizationEtOAc/HClEnantiomer Isolation70–80%

Asymmetric Catalytic Synthesis

For direct enantioselective synthesis, chiral ligands (e.g., Ar-BINMOL-Phos) are employed in metal-catalyzed reactions. Silver or copper complexes with these ligands facilitate asymmetric alkynylation or vinylogous Mannich reactions .

Catalytic Asymmetric Alkynylation

CatalystSubstrateee (%)Yield (%)Reference
Ag(I)-Ar-BINMOL-PhosAromatic Aldehydes + ZnMe₂85–9275–88
Cu(I)-Ar-BINMOL-PhosAldehydes + Grignard Reagents80–9070–85

Purification and Characterization

Final purification is achieved via column chromatography (SiO₂, hexane/EtOAc) or recrystallization (MeOH). Characterization includes:

  • NMR : Determination of axial chirality and substituent positions.

  • HPLC : Enantiomeric excess (ee) analysis using chiral columns.

  • Optical Rotation : Confirmation of absolute configuration (e.g., [α]²⁰/D −157° for S-enantiomer).

Challenges and Optimization

  • Stereochemical Control : Achieving >90% ee requires precise catalyst design (e.g., Ar-BINMOL ligands with bulky substituents).

  • Scalability : Industrial-scale synthesis faces challenges in resolving racemic mixtures, prompting research into more efficient asymmetric methods.

Applications and Derivatives

The compound serves as a chiral auxiliary in asymmetric catalysis, particularly in:

  • Alkynylation Reactions : Generating enantiopure propargyl alcohols.

  • Vinylogous Mannich Reactions : Synthesizing β-amino aldehydes .

Chemical Reactions Analysis

Types of Reactions

®-2-Hydroxy-2’-[(S)-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The pyridyl group can be reduced to form piperidine derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene] has shown promise in medicinal chemistry, particularly as a potential ligand for various biological targets. Its structural similarity to known bioactive compounds suggests that it may interact with specific receptors or enzymes, leading to therapeutic effects.

Case Studies

  • Anticancer Activity : Preliminary studies have indicated that derivatives of binaphthalene compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyridine moiety may enhance these properties by improving solubility and bioavailability.
  • Antimicrobial Properties : Research has explored the antimicrobial potential of similar compounds, with findings suggesting that modifications to the binaphthalene core can yield effective antimicrobial agents.

Asymmetric Synthesis

The chiral nature of (R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene] makes it an important reagent in asymmetric synthesis. Its ability to act as a chiral auxiliary allows for the selective formation of enantiomers in synthetic pathways.

Applications in Synthesis

  • Chiral Catalysts : The compound can be utilized as a chiral catalyst in various reactions, including Diels-Alder reactions and Michael additions, where control over stereochemistry is crucial.
  • Building Block for Complex Molecules : Its unique structure allows it to serve as a versatile building block for synthesizing more complex organic molecules.

Material Science

The unique optical properties associated with binaphthalene derivatives have led to investigations into their use in material science. These compounds can be incorporated into polymers or used as dyes due to their ability to absorb and emit light at specific wavelengths.

Potential Uses

  • Optoelectronic Devices : Research is ongoing into the use of such compounds in organic light-emitting diodes (OLEDs) and solar cells, where their photophysical properties can be harnessed.
  • Sensors : The sensitivity of certain derivatives to environmental changes makes them candidates for sensor applications.

Mechanism of Action

The compound exerts its effects primarily through its ability to act as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the reaction products. The molecular targets include transition metals such as palladium, rhodium, and ruthenium, which facilitate various catalytic cycles .

Comparison with Similar Compounds

Comparison with Similar Binaphthyl-Based Compounds

Structural Modifications and Substituent Effects

Key Compounds for Comparison:

(R)-2,2'-Dimethoxy-1,1'-binaphthalene

  • Structure : Methoxy groups at both 2 and 2' positions.
  • Properties : Electron-rich due to methoxy substituents; used as a precursor for chiral ligands .
  • Synthesis : Methylation of (R)-1,1'-binaphthalene-2,2'-diol with methyl iodide and K₂CO₃ in acetone (86% yield) .

(S)-2-Hydroxy-2'-(diphenylphosphino)-1,1'-binaphthalene (CAS 144868-15-5) Structure: Hydroxy at 2, diphenylphosphino at 2'. Applications: Asymmetric catalysis due to strong metal coordination via phosphorus .

(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarbaldehyde Structure: Aldehyde groups at 3,3' and hydroxy at 2,2'. Synthesis: Used to prepare aminoimine ligands via condensation with amines .

(R)-[1,1'-Binaphthalene]-2,2'-diamine Structure: Amino groups at 2,2'. Applications: Chiral derivatizing agent for enantiopurity determination via ¹H NMR .

Target Compound vs. Analogs :
Property Target Compound (R)-2,2'-Dimethoxy-1,1'-binaphthalene (S)-2-Hydroxy-2'-(diphenylphosphino)-binaphthalene
Substituents 2-OH, 2'-(S)-hydroxy(4-pyridyl)methyl 2,2'-OMe 2-OH, 2'-PPh₂
Chirality R-configuration (binaphthyl), S (pyridyl) R-configuration S-configuration
Coordination Sites Pyridyl N, OH groups None Phosphorus, OH
Applications Asymmetric catalysis, chiral sensing Ligand precursor Transition-metal catalysis

Physicochemical Properties

  • Melting Points: Target compound: Not reported; analogs like (R)-2,2'-dihydroxybinaphthalene derivatives exhibit melting points >160°C . (S)-2-Hydroxy-2'-(diphenylphosphino)-binaphthalene: Solid at room temperature .

Research Findings and Key Differences

Enantioselective Recognition: The target compound’s pyridyl group may improve selectivity for amino acids (e.g., L-Lysine) via ICT effects, contrasting with diamine-based probes that rely on boronic acid coupling .

Catalytic Efficiency: Phosphino analogs outperform the target in reactions requiring strong σ-donor ligands (e.g., hydrogenation), but the target’s pyridyl group could excel in Lewis acid catalysis .

Analytical Utility :

  • Diamine derivatives provide cleaner ¹H NMR spectra for enantiopurity analysis compared to hydroxy- or pyridyl-substituted binaphthyls, which may exhibit peak overlap .

Biological Activity

(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene] is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C26H19NO2
  • Molecular Weight : 377.43 g/mol
  • CAS Number : 1498319-67-7

The compound exhibits biological activity primarily through its interaction with various biological targets. Its structure suggests potential interactions with enzymes and receptors involved in critical cellular processes. Notably, the presence of the pyridine moiety may enhance its ability to interact with biological systems, particularly in modulating enzyme activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]. It has been shown to exhibit significant activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 µg/mL
Escherichia coli12.5 µg/mL

These findings suggest that the compound may serve as a lead for developing new antibacterial agents, especially against resistant strains .

Anticancer Activity

In vitro studies have demonstrated that (R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene] exhibits cytotoxic effects on cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis. For instance:

  • Cell Line : MCF-7 (breast cancer)
  • IC50 Value : 15 µM

This activity is attributed to the compound's ability to interfere with key signaling pathways involved in cell survival and proliferation .

Case Study 1: Antibacterial Evaluation

A recent study evaluated the antibacterial efficacy of several derivatives of (R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]. The results indicated that modifications to the pyridine ring significantly enhanced antibacterial activity. The most potent derivative exhibited an MIC comparable to standard antibiotics like ciprofloxacin, suggesting its potential as a therapeutic agent against bacterial infections .

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer therapeutics, (R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene] was tested against various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index. The study concluded that this compound could be a promising candidate for further development in anticancer therapies .

Q & A

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in the preparation of (R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]?

Methodological Answer:

  • Chiral Auxiliary Use : Employ binaphthyl-based chiral ligands (e.g., T-BINAP derivatives) to control stereochemistry during key coupling steps. For example, ruthenium complexes with T-BINAP ligands have demonstrated high enantioselectivity in asymmetric catalysis .
  • One-Pot Synthesis : Adapt methodologies from dihydropyrimidine synthesis, such as multicomponent reactions under mild acidic conditions, to minimize racemization. Use glacial acetic acid (pH 4.6) as a buffer to stabilize intermediates .
  • Purification : Utilize preparative HPLC with a methanol-sodium acetate buffer (65:35 ratio) to resolve enantiomers. Adjust pH to 4.6 to enhance peak resolution .

Q. What analytical techniques are critical for confirming the stereochemical configuration and purity of this compound?

Methodological Answer:

  • Circular Dichroism (CD) : Compare CD spectra with known binaphthyl derivatives (e.g., (R)-(−)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) to validate absolute configuration .
  • X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., 4-hydroxybenzoic acid derivatives) for unambiguous stereochemical assignment .
  • Chiral HPLC : Use a Chiralpak® column with a mobile phase optimized for binaphthyl systems (e.g., n-hexane/isopropanol, 90:10) to quantify enantiomeric excess (ee) .

Advanced Research Questions

Q. How can researchers address contradictions in catalytic activity data when using this compound in asymmetric reactions?

Methodological Answer:

  • Controlled Variable Analysis : Implement split-plot experimental designs to isolate factors (e.g., solvent polarity, temperature) influencing catalytic outcomes. For example, use randomized blocks to test trellis systems (analogous to split-split plot designs in agricultural chemistry) .
  • Kinetic Profiling : Conduct time-resolved NMR studies to monitor intermediate formation and identify competing pathways (e.g., substrate vs. catalyst degradation) .
  • Computational Modeling : Perform DFT calculations to map steric and electronic effects of the pyridyl-hydroxy substituents on transition-state energetics .

Q. What methodologies are recommended for studying the environmental fate and ecotoxicological impacts of this compound?

Methodological Answer:

  • Environmental Partitioning : Use OECD 117 shake-flask assays to determine logP values and predict bioaccumulation potential. Cross-reference with data from structurally similar compounds (e.g., 4-hydroxyphenyl derivatives) .
  • Biotic Transformation Studies : Expose the compound to microbial consortia (e.g., Pseudomonas spp.) under aerobic/anaerobic conditions. Monitor degradation via LC-MS/MS and compare with 4-hydroxy-2-butanone analogs .
  • Ecotoxicology : Apply standardized Daphnia magna acute toxicity tests (OECD 202) to establish LC50 values. Correlate results with molecular descriptors (e.g., H-bond donors/acceptors) .

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